Product packaging for 4-Hexyl-1,3-dioxane(Cat. No.:CAS No. 2244-85-1)

4-Hexyl-1,3-dioxane

Cat. No.: B14739647
CAS No.: 2244-85-1
M. Wt: 172.26 g/mol
InChI Key: MNIXGQSLDFHHHN-UHFFFAOYSA-N
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Description

4-Hexyl-1,3-dioxane is an organic compound classified as a heterocycle, characterized by a six-membered ring containing four carbon atoms and two oxygen atoms . This substance is identified under the CAS Registry Number 2244-85-1 . Its molecular formula is C10H20O2, corresponding to a molecular weight of approximately 172.27 g/mol . Key physical properties include a boiling point in the range of 75-77°C at a low pressure of 2-4 Torr and a calculated octanol-water partition coefficient (XLogP3) of 3.1, suggesting moderate hydrophobicity . As a 1,3-dioxane derivative, this compound is of significant interest in organic synthesis and materials science research. The 1,3-dioxane functional group is often utilized as a protecting group for carbonyls or as a building block for more complex molecular architectures. The presence of the hexyl chain makes it a potential intermediate or precursor in the synthesis of surfactants, fragrance compounds, or liquid crystals. This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic uses, or for personal consumption. Researchers should handle this material in a well-ventilated laboratory setting, using appropriate personal protective equipment.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H20O2 B14739647 4-Hexyl-1,3-dioxane CAS No. 2244-85-1

Properties

CAS No.

2244-85-1

Molecular Formula

C10H20O2

Molecular Weight

172.26 g/mol

IUPAC Name

4-hexyl-1,3-dioxane

InChI

InChI=1S/C10H20O2/c1-2-3-4-5-6-10-7-8-11-9-12-10/h10H,2-9H2,1H3

InChI Key

MNIXGQSLDFHHHN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1CCOCO1

Origin of Product

United States

Preparation Methods

Reaction Mechanism and General Procedure

The most widely employed method for synthesizing 4-hexyl-1,3-dioxane involves the acid-catalyzed cyclization of 1,3-propanediol with hexanal. This reaction proceeds via a nucleophilic addition-elimination mechanism, typical of acetal formation.

  • Step 1: Protonation of the Carbonyl Group
    Hexanal undergoes protonation at the carbonyl oxygen in the presence of a Brønsted acid (e.g., p-toluenesulfonic acid), rendering the carbonyl carbon more electrophilic.

  • Step 2: Nucleophilic Attack by 1,3-Propanediol
    The hydroxyl group of 1,3-propanediol attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate.

  • Step 3: Cyclization and Water Elimination
    Intramolecular nucleophilic attack by the secondary hydroxyl group of 1,3-propanediol results in cyclization, yielding this compound. Water is eliminated as a byproduct, necessitating azeotropic removal to drive the equilibrium toward product formation.

Catalysts and Reaction Conditions

The choice of catalyst significantly impacts reaction efficiency:

Catalyst Temperature (°C) Solvent Yield (%) Reference
p-Toluenesulfonic acid 110–120 Toluene 78–82
Boron trifluoride etherate 80–90 Dichloromethane 65–70
Sulfuric acid 100–110 None (neat) 60–65

Key Observations:

  • p-Toluenesulfonic acid in toluene under reflux with a Dean-Stark trap achieves optimal yields (78–82%) by facilitating water removal.
  • Lewis acids like boron trifluoride etherate enable milder conditions but suffer from lower yields due to competing side reactions.

Alternative Synthetic Routes

Transacetalization Reactions

Transacetalization offers a pathway to this compound by reacting preformed acetals with hexanol under acidic conditions. For example, 2-phenyl-1,3-dioxane reacts with hexanol in the presence of HCl to yield the target compound via exchange of the alkoxy group.

Reaction Equation:
$$
\text{2-Phenyl-1,3-dioxane} + \text{Hexanol} \xrightarrow{\text{HCl}} \text{this compound} + \text{Phenol}
$$

Conditions:

  • Temperature: 70–80°C
  • Catalyst: 5 mol% HCl
  • Yield: 55–60%

Oxidative Methods

While ozonolysis is primarily employed for acetal degradation, controlled oxidation of 4-hexyl-1,3-dioxolane derivatives using ozone has been explored. However, this method is less practical due to overoxidation risks and low selectivity.

Industrial-Scale Production Considerations

Process Optimization

Industrial synthesis prioritizes cost-effectiveness and scalability:

  • Continuous Flow Reactors: Enhance heat transfer and reduce reaction times compared to batch systems.
  • Catalyst Recycling: Heterogeneous catalysts (e.g., Amberlyst-15) enable reuse across multiple batches.
  • Solvent-Free Systems: Minimize waste and improve atom economy.

Purification Techniques

Crude this compound is purified via:

  • Fractional Distillation: Boiling point range of 210–215°C at atmospheric pressure.
  • Silica Gel Chromatography: Reserved for high-purity applications (e.g., pharmaceutical intermediates).

Chemical Reactions Analysis

Types of Reactions: 4-Hexyl-1,3-dioxane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding dioxane derivatives.

    Reduction: Reduction reactions can convert this compound into alcohols or other reduced forms.

    Substitution: The hexyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like halides (Cl-, Br-) and amines (NH3) are employed in substitution reactions.

Major Products:

    Oxidation: Oxidized derivatives of this compound.

    Reduction: Alcohols and other reduced forms.

    Substitution: Substituted dioxane compounds with various functional groups.

Scientific Research Applications

4-Hexyl-1,3-dioxane has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-Hexyl-1,3-dioxane involves its interaction with molecular targets and pathways. The compound can act as an antioxidant, inhibiting radical chain oxidation reactions . It interacts with reactive oxygen species (ROS) and other radicals, preventing oxidative damage to biomolecules. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Uniqueness: 4-Hexyl-1,3-dioxane is unique due to its specific dioxane ring structure and hexyl substitution, which confer distinct chemical properties and reactivity

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